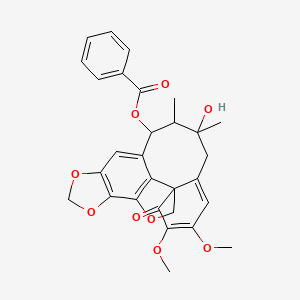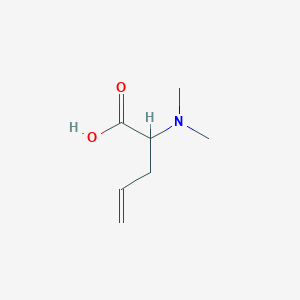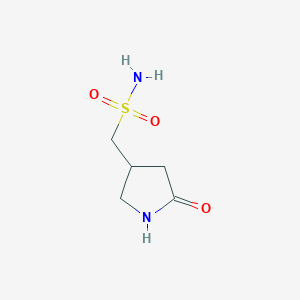
LongipedlignanG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LongipedlignanG is a naturally occurring lignan compound found in certain plant species Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanG typically involves the extraction of lignan precursors from plant sources followed by chemical modifications. One common method includes the use of organic solvents to extract lignan precursors, which are then subjected to various chemical reactions to form this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction. This method allows for efficient extraction of lignan compounds from plant materials. The extracted compounds are then purified and chemically modified to produce this compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
LongipedlignanG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Applications De Recherche Scientifique
LongipedlignanG has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other complex organic compounds.
Biology: It is studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Research has shown that this compound may have potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of LongipedlignanG involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. This compound also modulates specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Secoisolariciresinol: Another lignan compound with antioxidant properties.
Matairesinol: Known for its potential health benefits and presence in various plant species.
Pinoresinol: A lignan with similar chemical structure and biological activities.
Uniqueness of LongipedlignanG
This compound stands out due to its unique chemical structure, which imparts distinct antioxidant properties and potential therapeutic effects. Its ability to modulate specific signaling pathways and its wide range of applications in different fields make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C29H28O9 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O9/c1-15-22(38-27(31)16-8-6-5-7-9-16)18-11-20-23(37-14-36-20)25-21(18)29(13-35-25)17(12-28(15,2)32)10-19(33-3)24(34-4)26(29)30/h5-11,15,22,32H,12-14H2,1-4H3 |
Clé InChI |
YNXZOVXUQCJFPV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)CC1(C)O)OCO3)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)


![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)



![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)



![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
